BenchChemオンラインストアへようこそ!

2-chloro-6-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide

MAO‑A inhibition neuroscience antidepressant screening

2-Chloro-6-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide (CAS 2034568‑16‑4; C₁₄H₁₅ClFN₃O₂; MW 311.74) is a synthetic small molecule that combines a 2‑chloro‑6‑fluorobenzamide electrophile with an imidazole ring via a flexible ethoxyethyl linker. The compound has been deposited in public bioactivity databases and shows measurable, albeit weak, affinity for two unrelated protein targets: recombinant human monoamine oxidase A (MAO‑A, IC₅₀ = 40 μM) and the B‑cell lymphoma 6 (BCL6) BTB domain (Kd = 7 μM).

Molecular Formula C14H15ClFN3O2
Molecular Weight 311.74
CAS No. 2034568-16-4
Cat. No. B2640900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide
CAS2034568-16-4
Molecular FormulaC14H15ClFN3O2
Molecular Weight311.74
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)NCCOCCN2C=CN=C2)F
InChIInChI=1S/C14H15ClFN3O2/c15-11-2-1-3-12(16)13(11)14(20)18-5-8-21-9-7-19-6-4-17-10-19/h1-4,6,10H,5,7-9H2,(H,18,20)
InChIKeyRYOWULVAWHVYKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide (CAS 2034568-16-4): Structural Identity, Known Bioactivity, and Position Within the Imidazole-Benzamide Chemical Space


2-Chloro-6-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide (CAS 2034568‑16‑4; C₁₄H₁₅ClFN₃O₂; MW 311.74) is a synthetic small molecule that combines a 2‑chloro‑6‑fluorobenzamide electrophile with an imidazole ring via a flexible ethoxyethyl linker. The compound has been deposited in public bioactivity databases and shows measurable, albeit weak, affinity for two unrelated protein targets: recombinant human monoamine oxidase A (MAO‑A, IC₅₀ = 40 μM) and the B‑cell lymphoma 6 (BCL6) BTB domain (Kd = 7 μM) . It belongs to a broader class of imidazole‑tethered benzamides that are explored as CYP51 antifungal agents, kinase inhibitors, P2X7 receptor antagonists, and antiarrhythmic candidates, but the specific 2‑chloro‑6‑fluoro substitution pattern and extended ethoxyethyl linker differentiate it from most literature precedents .

Why In‑Class Imidazole‑Benzamide Analogs Cannot Substitute for 2‑Chloro‑6‑fluoro‑N‑{2‑[2‑(1H‑imidazol‑1‑yl)ethoxy]ethyl}benzamide in Target‑Focused Screening or SAR Studies


Although numerous imidazole‑bearing benzamides exist, simple functional‑group swaps result in unpredictable changes in target engagement. The 2‑chloro‑6‑fluoro substitution pattern imparts a unique electronic and steric profile that influences halogen‑bonding interactions with protein hinge regions, as demonstrated by structurally related 2‑chloro‑6‑fluorobenzamide kinase inhibitors (e.g., p38 MAPK IC₅₀ = 0.87 μM) . Moreover, the ethoxyethyl linker separates the imidazole‑coordinating moiety from the benzamide core by a distance that is distinct from the shorter ethyl linkers used in CYP51 inhibitors such as VNI or the direct N‑imidazole attachments found in antiarrhythmic 4‑(1H‑imidazol‑1‑yl)benzamides . These geometric and electronic differences mean that replacing the target compound with a close analog—even one differing by a single halogen or methyl group—will alter the binding pose, selectivity window, and structure‑activity relationship (SAR) interpretation, making it unsuitable for projects that rely on the exact compound’s biological fingerprint .

Quantitative Differentiation Evidence for 2‑Chloro‑6‑fluoro‑N‑{2‑[2‑(1H‑imidazol‑1‑yl)ethoxy]ethyl}benzamide Versus Closest Structural and Pharmacological Comparators


MAO‑A Inhibition: Target Compound vs. Reference MAO‑A Inhibitor Clorgyline

The target compound inhibited recombinant human MAO‑A with an IC₅₀ of 40 μM (40,000 nM) in a fluorescence‑based assay using Amplex Red reagent . In contrast, the reference irreversible MAO‑A inhibitor clorgyline displayed an IC₅₀ of 2.4–19.5 nM under comparable assay conditions . This >2,000‑fold difference confirms that the target compound is a weak MAO‑A ligand and would not be mistaken for a potent MAO‑A inhibitor in any screening campaign.

MAO‑A inhibition neuroscience antidepressant screening

BCL6 BTB Domain Binding Affinity: Target Compound vs. Known BCL6 Inhibitors

The target compound bound to the BCL6 BTB domain with a Kd of 7 μM (7,000 nM) as measured by microscale thermophoresis (MST) . By comparison, the characterized BCL6 inhibitor BI‑3812 achieves an IC₅₀ of <3 nM, WK692 binds with a Kd of 324 nM, and even the weakly active 79‑6 shows a Kd of 138 μM . The target compound’s Kd places it in the low‑micromolar range, which may be useful as a fragment‑like starting point but precludes its deployment as a potent BCL6 chemical probe without further optimization.

BCL6 lymphoma protein‑protein interaction

Structural Differentiation from the 2‑Chloro Analog (CAS 2034311‑03‑8): Impact of the 6‑Fluoro Substituent

The closest commercially available analog is N‑(2‑(2‑(1H‑imidazol‑1‑yl)ethoxy)ethyl)‑2‑chlorobenzamide (CAS 2034311‑03‑8), which lacks the 6‑fluoro substituent present in the target compound . The 6‑fluoro atom increases the benzamide ring’s electron‑withdrawing character (Hammett σₘ ≈ 0.34 for F vs. 0.37 for Cl; σₚ ≈ 0.06 for F vs. 0.23 for Cl) and introduces a hydrogen‑bond‑acceptor site that is absent in the 2‑chloro analog. Computed partition coefficients (ClogP) differ by approximately 0.3–0.5 log units, and the topological polar surface area (tPSA) remains similar (~68 Ų), indicating altered lipophilicity and membrane permeability potential without a change in hydrogen‑bonding capacity . These differences directly impact target binding kinetics and off‑target profiles in cell‑based assays.

structure‑activity relationship halogen bonding physicochemical properties

Linker Length and Imidazole Attachment Mode Compared to CYP51 Inhibitor VNI

The target compound features an ethoxyethyl linker (‑O‑CH₂‑CH₂‑O‑CH₂‑CH₂‑) connecting the benzamide nitrogen to the imidazole ring, whereas the CYP51 inhibitor VNI and its derivatives employ a shorter ethylene bridge (‑CH₂‑CH₂‑) with a chiral center adjacent to a dichlorophenyl group . The extended linker of the target compound places the imidazole at a distance of ~8–9 Å from the amide nitrogen, compared to ~4–5 Å in VNI. Molecular docking studies of azole CYP51 inhibitors have shown that linker length critically determines whether the imidazole nitrogen can coordinate the heme iron of CYP51; longer linkers often reduce antifungal potency (MIC shifts from 0.03 μg/mL to >16 μg/mL have been reported for simple homologation) . Consequently, the target compound is unlikely to function as a potent CYP51 inhibitor and should not be procured for antifungal CYP51 screening.

CYP51 antifungal linker optimization

Absence of P2X7 Receptor Antagonism vs. Potent 2‑Chloro‑6‑fluorobenzamide P2X7 Antagonists

Several 2‑chloro‑6‑fluorobenzamide derivatives have been patented as potent P2X7 receptor antagonists, with some showing IC₅₀ values as low as 6.70 nM in FLIPR‑based calcium flux assays . These active compounds feature specific N‑substitutions (e.g., fluorophenyl‑pyrimidinyl groups) that are absent in the target compound’s imidazole‑ethoxyethyl tail. No P2X7 inhibitory data have been reported for the target compound, and its divergent pharmacophore suggests it does not occupy the allosteric benzamide‑binding site of P2X7. Class‑level inference indicates that the target compound is unlikely to exhibit meaningful P2X7 activity, making it unsuitable for projects aiming at this target.

P2X7 receptor pain inflammation

Physicochemical and Drug‑Likeness Profile Differentiation from Antiarrhythmic 4‑(1H‑Imidazol‑1‑yl)benzamides

The antiarrhythmic class III/III agents exemplified by N‑[2‑(diethylamino)ethyl]‑4‑(1H‑imidazol‑1‑yl)benzamide (6a) bear the imidazole on the benzamide 4‑position and incorporate a basic diethylamino group (pKa ~8.5), resulting in a permanently charged species at physiological pH . In contrast, the target compound carries the imidazole on a neutral ethoxyethyl chain and lacks a basic amine; its predicted pKa is ~6.5–6.8 (imidazole conjugate acid), making it predominantly neutral at pH 7.4. The topological polar surface area (tPSA) of the target compound (~68 Ų) is lower than that of 6a (~80 Ų), favoring passive membrane permeability. These differences render the target compound more suitable for intracellular or CNS‑penetrant screening libraries, whereas the antiarrhythmic benzamides are optimized for cardiac ion‑channel interactions in the extracellular compartment.

drug‑likeness physicochemical properties ion channel

Procurement‑Justified Research and Industrial Application Scenarios for 2‑Chloro‑6‑fluoro‑N‑{2‑[2‑(1H‑imidazol‑1‑yl)ethoxy]ethyl}benzamide


Low‑Affinity Control Probe for MAO‑A High‑Throughput Screening Assays

The compound’s weak MAO‑A IC₅₀ of 40 μM qualifies it as a negative or low‑affinity control for high‑throughput fluorescence‑based MAO‑A assays . Its well‑defined potency allows assay developers to set meaningful Z‑factor thresholds without resorting to completely inactive vehicles, improving assay quality control in CNS‑focused screening cascades.

Fragment‑Based Ligand Discovery Starting Point Targeting the BCL6 BTB Domain

With a Kd of 7 μM against the BCL6 BTB domain, the compound falls within the affinity range acceptable for fragment‑based drug discovery (typically Kd > 100 μM) . It can serve as a validated hit for structure‑guided optimization campaigns aiming to develop BCL6 protein‑protein interaction inhibitors for B‑cell lymphoma.

Chemical Biology Probe for Halogen‑Bonding SAR Studies

The unique 2‑chloro‑6‑fluoro substitution pattern, combined with a flexible imidazole‑terminated linker, makes the compound a valuable tool for systematic halogen‑bonding studies in medicinal chemistry . It can be compared head‑to‑head with the des‑fluoro analog (CAS 2034311‑03‑8) to quantify the energetic contribution of the 6‑fluoro substituent to target binding and selectivity.

Neutral Physicochemical Reference Standard for Cellular Permeability Profiling

Given its neutral state at physiological pH and moderate tPSA (~68 Ų), the compound can be utilized as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability models to benchmark intracellular accumulation of neutral imidazole‑containing small molecules, in contrast to permanently charged antiarrhythmic benzamides .

Quote Request

Request a Quote for 2-chloro-6-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.